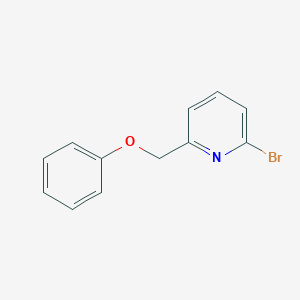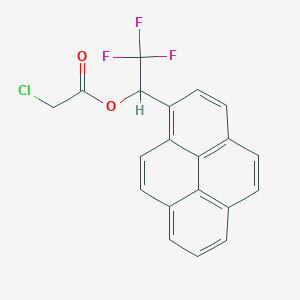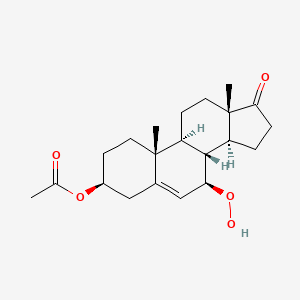
Pyridine, 2-bromo-6-(phenoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-bromo-6-(phenoxymethyl)- is an organic compound with the molecular formula C₁₂H₁₀BrNO. It is a derivative of pyridine, where the 2-position is substituted with a bromine atom and the 6-position with a phenoxymethyl group. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-bromo-6-(phenoxymethyl)- typically involves the bromination of 2-methylpyridine followed by the introduction of the phenoxymethyl group. One common method includes the reaction of 2-bromo-6-methylpyridine with phenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-bromo-6-(phenoxymethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The phenoxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the phenoxymethyl group to yield different derivatives.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Negishi cross-coupling reactions, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Cross-Coupling: Palladium catalysts, boronic acids, or organozinc reagents in the presence of bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions include substituted pyridines, phenoxymethyl derivatives, and various cross-coupled products depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-bromo-6-(phenoxymethyl)- has diverse applications in scientific research:
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of Pyridine, 2-bromo-6-(phenoxymethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxymethyl group can enhance the compound’s affinity for hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding, further stabilizing the interaction .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-methylpyridine: Similar structure but lacks the phenoxymethyl group, making it less versatile in certain synthetic applications.
2-Bromo-6-(chloromethyl)pyridine: Contains a chloromethyl group instead of phenoxymethyl, leading to different reactivity and applications.
2-Bromo-6-(hydroxymethyl)pyridine:
Uniqueness: Pyridine, 2-bromo-6-(phenoxymethyl)- is unique due to the presence of both the bromine and phenoxymethyl groups, which confer distinct reactivity and versatility in synthetic applications. The phenoxymethyl group enhances its potential for biological interactions, making it valuable in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
399031-16-4 |
|---|---|
Molekularformel |
C12H10BrNO |
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
2-bromo-6-(phenoxymethyl)pyridine |
InChI |
InChI=1S/C12H10BrNO/c13-12-8-4-5-10(14-12)9-15-11-6-2-1-3-7-11/h1-8H,9H2 |
InChI-Schlüssel |
QMAYWNHBOJNHDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)




![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)

![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)

![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)


